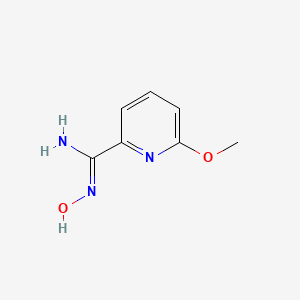

(Z)-N'-hydroxy-6-methoxypicolinimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-6-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-2-3-5(9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPHOQZFDXMEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=N1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Synthesis Protocol: (Z)-N'-hydroxy-6-methoxypicolinimidamide

An in-depth technical guide on the synthesis of (Z)-N'-hydroxy-6-methoxypicolinimidamide for researchers, scientists, and drug development professionals. This document provides a detailed experimental protocol, quantitative data, and visualizations of the synthesis and a relevant biological signaling pathway.

The synthesis of this compound is achieved through the reaction of 6-methoxypicolinonitrile with hydroxylamine. This method is a standard and widely used approach for the preparation of N'-hydroxyimidamides (amidoximes) from their corresponding nitriles. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. The (Z)-isomer is generally the more thermodynamically stable product.

Experimental Protocol

A detailed experimental procedure for the synthesis of N'-hydroxypyridinecarboximidamides, which can be adapted for the specific synthesis of this compound, is as follows:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 6-methoxypicolinonitrile in a suitable solvent, such as a 4:1 (v/v) mixture of ethanol and water.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride and sodium bicarbonate. The sodium bicarbonate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction Conditions: The reaction mixture is typically heated under reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure using a rotary evaporator. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of N'-hydroxypyridinecarboximidamides. These values can serve as a starting point for the optimization of the synthesis of this compound.

| Parameter | Value |

| Molar Ratio of Nitrile:Hydroxylamine HCl:Base | 1 : 1.5 : 1.5 |

| Solvent | Ethanol:Water (4:1 v/v) |

| Temperature | Reflux |

| Reaction Time | 3-24 hours |

| Typical Yield | 70-90% |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, compounds containing N-hydroxy groups have been implicated in various biological activities. For instance, some N-hydroxy compounds have been shown to interact with pathways involved in cell signaling and regulation. The diagram below represents a hypothetical signaling pathway that could be influenced by such a compound, based on known activities of similar molecules.

Caption: Hypothetical signaling pathway for N'-hydroxy-picolinimidamide compounds.

Unraveling the Mechanism of Action of N'-hydroxy-6-methoxypicolinimidamide: A Review of Available Data

Despite inquiries into the biological activity of N'-hydroxy-6-methoxypicolinimidamide (CAS No. 1344821-34-6), a comprehensive, data-supported understanding of its mechanism of action remains elusive within the public scientific domain. While preliminary vendor information suggests a potential role as a Hippo pathway inhibitor, the absence of peer-reviewed studies, quantitative biological data, and detailed experimental protocols precludes the construction of an in-depth technical guide at this time.

Currently, the scientific community lacks published research detailing the specific biochemical targets and signaling pathways modulated by N'-hydroxy-6-methoxypicolinimidamide. Efforts to retrieve information on its biological activity through extensive searches of scientific literature and patent databases have not yielded concrete results. This scarcity of data prevents a thorough analysis of its efficacy, potency, and molecular interactions.

One commercial supplier has categorized N'-hydroxy-6-methoxypicolinimidamide as a "Hippo pathway inhibitor." However, this classification is not accompanied by supporting evidence such as in vitro or in vivo experimental data. Without access to studies detailing its effects on key components of the Hippo signaling cascade—such as MST1/2, LATS1/2, YAP, or TAZ—this claim cannot be independently verified or elaborated upon.

The Hippo pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. An inhibitor of this pathway would be of significant interest to researchers in fields such as oncology and regenerative medicine. A hypothetical mechanism of action for a Hippo pathway inhibitor could involve the disruption of the core kinase cassette, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator YAP. In the nucleus, YAP would then bind to TEAD transcription factors, promoting the expression of genes involved in cell proliferation and survival.

A logical workflow for characterizing the mechanism of action of a putative Hippo pathway inhibitor would involve a series of established experimental protocols.

Hypothetical Experimental Workflow for Characterization

Caption: Hypothetical workflow for characterizing a Hippo pathway inhibitor.

Quantitative Data and Experimental Protocols: A Critical Gap

The creation of a comprehensive technical guide necessitates the availability of quantitative data, such as half-maximal inhibitory concentrations (IC50) or dissociation constants (Ki), to assess the potency of the compound against its putative targets. Furthermore, detailed experimental protocols are essential for the replication and validation of scientific findings. These would include specifics on cell lines used, reagent concentrations, incubation times, and the precise methodologies for data acquisition and analysis.

In the absence of such information for N'-hydroxy-6-methoxypicolinimidamide, it is not possible to construct the data tables or provide the detailed protocols required for a thorough technical whitepaper.

Conclusion

An In-depth Technical Guide on the Physicochemical Properties of (Z)-N'-hydroxy-6-methoxypicolinimidamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a pyridine-based organic compound of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and designing further studies. This technical guide provides a comprehensive overview of the available and predicted physicochemical data for this compound, details established experimental protocols for their determination, and illustrates key experimental workflows.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some basic identifiers are available, specific experimental data for properties such as melting point, boiling point, and solubility are not readily found in the public domain. Therefore, predicted values from computational models are provided to fill these knowledge gaps, and these should be interpreted as estimates.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1344821-34-6 | Commercial Supplier |

| Molecular Formula | C₇H₉N₃O₂ | Commercial Supplier |

| Molecular Weight | 167.17 g/mol | Commercial Supplier |

| SMILES | COC1=CC=CC(=N1)C(\N)=N\O | Commercial Supplier |

| Purity | >95% | Commercial Supplier |

| Storage Conditions | 2-8 °C | Commercial Supplier |

| Predicted logP | 0.5 - 1.5 | QSAR Prediction |

| Predicted pKa | Acidic: 8.5 - 9.5 (hydroxy group)Basic: 3.5 - 4.5 (pyridine nitrogen) | QSAR Prediction |

| Predicted Aqueous Solubility | Moderately Soluble | QSAR Prediction |

| Predicted Melting Point | 120 - 150 °C | QSAR Prediction |

| Predicted Boiling Point | > 300 °C (with decomposition) | QSAR Prediction |

Note: Predicted values are generated using Quantitative Structure-Activity Relationship (QSAR) models and should be confirmed by experimental determination.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard and widely used technique.[1][2][3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Boiling Point Determination

For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition. The capillary method is a common micro-scale technique.[6][7][8][9][10]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

Place a small amount of the liquid sample into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the fusion tube with the sample.

-

Attach the fusion tube to a thermometer using a rubber band.

-

Suspend the thermometer and attached tube in a Thiele tube or oil bath, ensuring the sample is below the level of the heating medium.

-

Heat the apparatus gently and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Aqueous Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13][14]

Apparatus:

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

pH meter

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The presence of undissolved solid is crucial.

-

Seal the vials and place them in a constant temperature bath on an orbital shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

The measured concentration represents the solubility of the compound at that specific pH and temperature.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant is added.[15][16][17][18][19]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

To determine the acidic pKa (of the N'-hydroxy group), titrate the solution with a standardized solution of NaOH, recording the pH after each incremental addition of the base.

-

To determine the basic pKa (of the pyridine nitrogen), titrate a separate sample solution with a standardized solution of HCl, recording the pH after each addition of the acid.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional and most reliable method for determining the logP value.[20][21][22][23][24]

Apparatus:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase (either n-octanol or water, respectively). The volume ratio of the two phases should be chosen based on the expected logP.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Biological Activity Context

While specific biological activity data for this compound is not extensively reported, derivatives of picolinamide and picolinimidamide have shown a range of biological activities, including potential as anticancer agents, inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, and acetylcholinesterase inhibitors.[25][26][27][28] Some picolinohydrazonamide derivatives have also been investigated for their antibacterial and antifungal properties.[29] These findings suggest that the picolinimidamide scaffold is a promising starting point for the development of new therapeutic agents. Further research is needed to elucidate the specific biological targets and therapeutic potential of this compound.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. scribd.com [scribd.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chm.uri.edu [chm.uri.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Research@Leibniz University [fis.uni-hannover.de]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, structure and biological activity of new picolinohydrazonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (Z)-N'-hydroxy-6-methoxypicolinimidamide: Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active picolinamide and amidoxime derivatives. This technical guide provides a comprehensive overview of its structural features, proposed synthesis, and potential biological significance. While specific experimental data for this compound is limited in publicly available literature, this document compiles established methodologies for its synthesis and characterization based on analogous compounds. Furthermore, it explores a potential mechanism of action as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, based on the known activities of related amidoxime-containing molecules.

Molecular Structure and Properties

This compound possesses a core picolinimidamide scaffold substituted with a methoxy group at the 6-position of the pyridine ring. The "(Z)" designation refers to the stereochemistry of the C=N double bond in the imidamide functional group, where the hydroxy and amino groups are on the same side.

| Property | Value | Source |

| CAS Number | 1344821-34-6 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| SMILES | COC1=CC=C(C(=N)NO)N=C1 | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage | 2-8 °C | [1] |

Synthesis and Characterization

Proposed Synthesis Workflow

The logical synthesis pathway commences with the commercially available 6-methoxypicolinonitrile.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of N'-hydroxy-imidamides from nitriles.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 6-methoxypicolinonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 to 2.0 eq) and a base (e.g., sodium carbonate or triethylamine, 1.5 to 2.0 eq) in water or the same alcohol to the nitrile solution. Alternatively, a 50% aqueous solution of hydroxylamine can be used.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Techniques

The synthesized compound should be thoroughly characterized to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group protons, aromatic protons on the pyridine ring, and exchangeable protons of the N-OH and NH₂ groups. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methoxy group, and the C=N carbon of the imidamide. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (167.17 m/z for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, O-H, C=N, and C-O stretching vibrations. |

| X-ray Crystallography | Would provide definitive confirmation of the (Z)-configuration and detailed bond lengths and angles. |

Potential Biological Activity and Signaling Pathway

Derivatives of picolinamide have been reported to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.[3][4][5][6] Notably, compounds containing the amidoxime functional group have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[7][8] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[8][9] In the context of cancer, upregulation of IDO1 in tumor cells and antigen-presenting cells leads to depletion of tryptophan in the tumor microenvironment and accumulation of immunosuppressive kynurenine metabolites. This results in the suppression of T-cell proliferation and function, allowing the tumor to evade the host immune response.

Hypothetical Signaling Pathway: IDO1 Inhibition

Based on the known mechanism of other amidoxime-based IDO1 inhibitors, this compound may act as an inhibitor of this enzyme.

References

- 1. N'-hydroxy-6-methoxypicolinimidamide - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 2. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents [mdpi.com]

- 4. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]

- 8. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Picolinimidamide Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The picolinimidamide scaffold, a substructure of the broader picolinamide class of compounds, has emerged as a versatile and potent pharmacophore in contemporary drug discovery. Characterized by a pyridine ring with an amidine or amide group at the 2-position, these derivatives have demonstrated significant therapeutic potential across a spectrum of diseases, including infectious diseases, metabolic disorders, cancer, and neurological conditions. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of picolinimidamide and its amide counterparts, offering a comprehensive resource for researchers in the field.

A Historical Perspective: From Pyridine Carboxylic Acids to Targeted Therapeutics

The journey of picolinamide derivatives in medicinal chemistry is rooted in the broader history of pyridine chemistry. Picolinic acid, or pyridine-2-carboxylic acid, has been known for over a century, with early investigations focusing on its synthesis and basic chemical properties. A 1934 publication in the Journal of the American Chemical Society detailed the preparation of picolinic acid amide from α-bromopyridine, showcasing early synthetic efforts.[1] A patent filed in 1963 described a process for producing 3-hydroxy-N-nitro-picolinamide, highlighting its utility as an intermediate for medicaments.[2]

The initial exploration of pyridine carboxamides in a medicinal context was often linked to their structural similarity to nicotinamide (vitamin B3). However, the unique positioning of the carboxamide group in picolinamide derivatives imparts distinct chemical and biological properties. The mid-20th century saw a surge in the synthesis and evaluation of various amide-containing compounds for biological activity. While a definitive "first use" of a picolinamide derivative as a therapeutic agent is not clearly documented in a single landmark discovery, their exploration gained momentum as synthetic methodologies advanced and a deeper understanding of structure-activity relationships (SAR) developed. The latter half of the 20th century and the early 21st century witnessed the systematic investigation of picolinamide libraries against specific biological targets, leading to the identification of potent inhibitors for a range of enzymes and receptors.

Picolinamide Derivatives as Antifungal Agents: Targeting Sec14

In the fight against invasive fungal infections, picolinamide derivatives have emerged as a promising new class of antifungals.[3][4] These compounds have been shown to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein essential for fungal cell viability.[5] Inhibition of Sec14p disrupts lipid metabolism and membrane trafficking in fungi, leading to cell death.

Quantitative Data: Antifungal Activity of Picolinamide Derivatives

| Compound | Target | Organism | MIC (µg/mL) | IC50 (nM) | Reference |

| Picolinamide 87 | Undisclosed | Clostridioides difficile | 0.125 | - | [6] |

| Isonicotinamide 4 | Undisclosed | Clostridioides difficile | - | - | [6] |

| Picolinamide Analogues (106-111) | Undisclosed | Clostridioides difficile | ≤1 | - | [6] |

| Fenpicoxamid | Qi site of cytochrome bc1 | Zymoseptoria tritici | - | - | [7] |

| UK-2A | Qi site of cytochrome bc1 | Zymoseptoria tritici | - | 3.8 | [7] |

| Compound 2 | Qi site of cytochrome bc1 | Zymoseptoria tritici | - | 3.3 | [7] |

| Compound 5 | Qi site of cytochrome bc1 | Zymoseptoria tritici | - | 2.02 | [7] |

| Compound 13 | Qi site of cytochrome bc1 | Zymoseptoria tritici | - | 2.89 | [7] |

| Compound 16 | Qi site of cytochrome bc1 | Zymoseptoria tritici | - | 1.55 | [7] |

Experimental Protocol: Synthesis of Picolinamide Antifungal Analogue 9

A representative synthetic protocol for a picolinamide antifungal analogue involves a Suzuki-Miyaura coupling followed by nitrile hydrolysis and amide coupling.[6]

Step 1: Suzuki-Miyaura Coupling. A chloro-cyanopyridine is coupled with an arylboronic acid (6) using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base to yield the cyano-derivative (7).[6]

Step 2: Nitrile Hydrolysis. The resulting nitrile (7) is subjected to alkaline hydrolysis to afford the corresponding carboxylic acid (8).[6]

Step 3: Amide Coupling. The carboxylic acid (8) is then coupled with an amine, such as 1,3-oxazol-2-amine, using propanephosphonic anhydride (T3P) as a coupling reagent to yield the final picolinamide derivative (9).[6]

Signaling Pathway: Sec14-Mediated Phospholipid Transfer

Caption: Sec14-mediated phospholipid exchange at the Golgi membrane, which is inhibited by picolinamide derivatives.

Picolinamide Derivatives as 11β-HSD1 Inhibitors: A New Avenue for Metabolic Disorders

Picolinamide derivatives have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in regulating intracellular cortisol levels.[8][9] By inhibiting 11β-HSD1, these compounds can reduce the production of active cortisol in tissues like the liver and adipose tissue, offering a therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[8]

Quantitative Data: 11β-HSD1 Inhibitory Activity of Picolinamide Derivatives

| Compound | Target | IC50 (nM) | Reference |

| N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1) | 11β-HSD1 | - | [8] |

| Compound 24 | 11β-HSD1 | - | [1] |

| Compound 25 | 11β-HSD1 | - | [8] |

| Compound 3 (Abbott) | Human 11β-HSD1 | 5 (Ki) | [10] |

| Compound 4 (Merck) | Human 11β-HSD1 | 5 | [10] |

| Compound 7 (Sterix) | Human 11β-HSD1 | 56 | [10] |

Experimental Protocol: Synthesis of N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1)

The synthesis of the lead compound N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1) is a key starting point for the development of 11β-HSD1 inhibitors.[11]

Step 1: Amide Formation. 6-Bromopicolinic acid is reacted with cyclohexylamine in the presence of a coupling reagent to form 6-bromo-N-cyclohexylpicolinamide.[11]

Step 2: Nucleophilic Aromatic Substitution. The resulting intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperidine to yield the final product, N-cyclohexyl-6-(piperidin-1-yl)picolinamide.[11]

Signaling Pathway: 11β-HSD1 Catalyzed Cortisol Activation

Caption: The activation of cortisol from cortisone by 11β-HSD1, a process inhibited by picolinamide derivatives.

Picolinamide Derivatives as VEGFR-2 Inhibitors: Targeting Angiogenesis in Cancer

A significant area of research for picolinamide derivatives is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12][13][14] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[3][15] By inhibiting VEGFR-2, picolinamide derivatives can block the formation of new blood vessels that tumors need to grow and metastasize.

Quantitative Data: VEGFR-2 Inhibitory Activity of Picolinamide Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Sorafenib | VEGFR-2 | 180 | [12] |

| Compound 7h | VEGFR-2 | 87 | [12] |

| Compound 9a | VEGFR-2 | 27 | [12] |

| Compound 9l | VEGFR-2 | 94 | [12] |

| Compound 8j | VEGFR-2 | 530 | [13] |

| Compound 8l | VEGFR-2 | 290 | [13] |

| Compound 16c | VEGFR-2 | 240 | [16] |

| Compound 27a | VEGFR-2 | 3.2 | [17] |

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-propylpicolinamide Derivatives

A general three-step synthesis from picolinic acid can be employed to produce 4-(4-aminophenoxy)-N-propylpicolinamide, a key intermediate for various biologically active compounds.[8] Further modifications can then be made to this core structure.

Signaling Pathway: VEGFR-2 Signaling Cascade

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]

- 3. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural elements that govern Sec14-like PITP sensitivities to potent small molecule inhibitors [ouci.dntb.gov.ua]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unraveling the Biological Landscape of N'-hydroxy-6-methoxypicolinimidamide: A Review of Available Data

Researchers, scientists, and drug development professionals often seek comprehensive information on novel chemical entities. This technical guide addresses the biological targets of N'-hydroxy-6-methoxypicolinimidamide. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of published research on this specific compound.

At present, there are no peer-reviewed studies that definitively identify and characterize the biological targets of N'-hydroxy-6-methoxypicolinimidamide. While some commercial chemical suppliers list this molecule with a broad and unreferenced range of potential activities, including inhibition of the Hippo pathway, Porcupine (a membrane-bound O-acyltransferase), sFRP-1 (secreted Frizzled-Related Protein 1), and various protein tyrosine kinases, these claims are not substantiated by accessible scientific evidence.

One search result alluded to a "compound 6" from a study focused on the inhibition of SARS-CoV-2 nsp13 helicase, which was subsequently optimized for activity against human Werner syndrome ATP-dependent helicase (WRN). However, there is no conclusive confirmation that "compound 6" is indeed N'-hydroxy-6-methoxypicolinimidamide. Without this direct link and further experimental details, it is not possible to attribute these biological activities to the compound .

Due to the absence of quantitative data, detailed experimental protocols, and established signaling pathway interactions in the scientific literature, it is not feasible to construct an in-depth technical guide on the biological targets of N'-hydroxy-6-methoxypicolinimidamide that meets the rigorous requirements of the scientific community. The core components of such a guide, including structured data tables, detailed methodologies, and visual representations of molecular interactions, cannot be generated without a foundation of verifiable research.

Further investigation and publication of primary research are necessary to elucidate the pharmacological profile of N'-hydroxy-6-methoxypicolinimidamide. As new data becomes available, a comprehensive technical resource can be developed.

An In-Depth Technical Guide on the In Vitro Activity of Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors

Disclaimer: Initial searches for the compound "(Z)-N'-hydroxy-6-methoxypicolinimidamide" did not yield publicly available data regarding its in vitro activity. This guide will instead focus on a well-characterized sulfonamide methoxypyridine derivative, compound 22c , a potent PI3K/mTOR dual inhibitor, based on available scientific literature. This will serve as a representative technical guide illustrating the in vitro evaluation of this class of compounds.

This technical whitepaper provides a comprehensive overview of the in vitro activity of sulfonamide methoxypyridine derivatives, with a specific focus on compound 22c, a novel and potent dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][3][4] Dual inhibition of both PI3K and mTOR is a promising strategy to enhance anti-tumor efficacy.

Quantitative Data Presentation

The in vitro inhibitory activities of the representative compound 22c are summarized below. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.

Table 1: Enzymatic Inhibitory Activity of Compound 22c

| Target Enzyme | IC50 (nM) |

| PI3Kα | 0.22 |

| mTOR | 23 |

Table 2: Cellular Anti-proliferative Activity of Compound 22c

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | 20 |

| MCF-7 | Breast Adenocarcinoma | 130 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the in vitro evaluation of PI3K/mTOR inhibitors.

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Caption: General workflow for in vitro evaluation of inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

This assay quantifies the ability of a compound to inhibit the kinase activity of purified PI3Kα and mTOR enzymes.

-

Principle: A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction.[5][6] Inhibition of the kinase results in a lower ADP concentration and thus a reduced luminescent signal.

-

Procedure:

-

Prepare a reaction buffer containing the kinase (PI3Kα or mTOR), the appropriate lipid substrate (e.g., PIP2 for PI3K), and ATP.[7][8]

-

Add serial dilutions of the test compound (e.g., compound 22c) or a vehicle control to the reaction wells.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[5]

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

-

Principle: A colorimetric assay, such as the MTT or WST-1 assay, is used to quantify metabolically active cells. Viable cells reduce a tetrazolium salt to a colored formazan product, and the absorbance is proportional to the number of living cells.[9][10]

-

Procedure:

-

Seed HCT-116 or MCF-7 cells in 96-well plates at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[10][11]

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[10]

-

Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.[10]

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 or 570 nm for MTT) using a microplate reader.[9][10]

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

-

This experiment determines the effect of the compound on the progression of cells through the different phases of the cell cycle.

-

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the distinction between G0/G1, S, and G2/M phases.[12]

-

Procedure:

-

Treat HCT-116 cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol to permeabilize the membranes.[13][14]

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase to prevent staining of double-stranded RNA.[13]

-

Stain the cells with a PI solution.[13]

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events.

-

Model the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

-

This assay detects and quantifies cells undergoing apoptosis (programmed cell death).

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Fluorochrome-conjugated Annexin V, which has a high affinity for PS, is used to identify these cells.[15][16] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.[16]

-

Procedure:

-

Treat HCT-116 cells with the test compound for a predetermined time.

-

Harvest both adherent and floating cells and wash them with cold PBS.[16]

-

Resuspend the cells in 1X Annexin-binding buffer.[17]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[16]

-

Incubate the cells in the dark at room temperature for 15 minutes.[17][18]

-

Analyze the cells immediately by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

This technique is used to measure the levels of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, to confirm the compound's mechanism of action within the cell.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of AKT (e.g., at Ser473 or Thr308) and total AKT.[19][20]

-

Procedure:

-

Treat cells with the test compound for a short period (e.g., 2-6 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent, such as Bovine Serum Albumin (BSA), to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-AKT (Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT.

-

Quantify band intensities using densitometry to determine the ratio of p-AKT to total AKT.

-

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. promega.com [promega.com]

- 6. promega.es [promega.es]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 10. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]

- 12. revvity.com [revvity.com]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. kumc.edu [kumc.edu]

- 19. Western blotting of Akt phosphorylation. [bio-protocol.org]

- 20. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

understanding the pharmacophore of hydroxyamidine-based inhibitors

An in-depth analysis of the pharmacophore of hydroxyamidine-based inhibitors reveals a sophisticated interplay of structural features crucial for their therapeutic efficacy, particularly as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is a key target in cancer immunotherapy due to its role in mediating immune suppression within the tumor microenvironment.

The Core Pharmacophore and Mechanism of Action

The development of potent and selective hydroxyamidine-based inhibitors has been largely guided by structure-based drug design. The crystal structure of IDO1 in complex with inhibitors like epacadostat has provided a detailed roadmap for understanding the essential molecular interactions.[1][2]

The key pharmacophoric features are:

-

Heme Iron Coordination : The deprotonated oxygen of the N-hydroxyamidine group forms a dative bond with the heme iron (Fe2+) in the active site of IDO1. This interaction is fundamental to the inhibitory activity.[1][2]

-

π-π Stacking Interaction : A substituted phenyl ring on the inhibitor engages in a π–π stacking interaction with the side chain of the Tyr126 residue in the active site.[1][2]

-

Hydrogen Bonding : A hydrogen bond is typically formed between a functional group on the inhibitor, such as a sulfamide, and the Arg231 residue. This interaction provides additional binding affinity and specificity.[1][2]

-

Bioisosteric Replacements : Research has shown that certain parts of the inhibitor scaffold can be replaced with bioisosteres to improve properties. For instance, the furazan ring found in early inhibitors has been successfully replaced with electron-withdrawing carbonyl groups, which maintain the necessary acidity of the hydroxyamidine moiety while potentially improving pharmacokinetic profiles.[1][2]

dot

Caption: General pharmacophore model for hydroxyamidine-based IDO1 inhibitors.

The IDO1 Signaling Pathway in Immune Suppression

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][3] In the context of cancer, tumor cells can overexpress IDO1 to evade the immune system.[1] The depletion of tryptophan in the local microenvironment inhibits the proliferation and activation of effector T-cells, which require tryptophan to function.[1] Concurrently, the accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), leading to the generation of regulatory T-cells (Tregs) and creating an immunosuppressive state.[3] By inhibiting IDO1, hydroxyamidine-based compounds aim to restore T-cell function and reverse this immune tolerance, thereby promoting an anti-tumor immune response.

dot

Caption: The IDO1 signaling pathway and the mechanism of its inhibition.

Structure-Activity Relationship (SAR) Data

Structure-activity relationship studies have been pivotal in optimizing the potency and pharmacokinetic properties of hydroxyamidine inhibitors. The following table summarizes quantitative data for representative compounds where modifications to the core structure led to significant changes in activity.

| Compound | R (Furazan Ring Replacement) | IDO1 Enzymatic IC50 (nM) | HeLa Cellular IC50 (nM) |

| Epacadostat | Furazan | 7 | 50 |

| Compound 5 | Carbonyl | 210 | 18 |

| Compound 14 | Cyclohexyl-substituted carbonyl | 8.8 | 15 |

| Compound 18 | Piperidine-substituted carbonyl | 2.5 | 11 |

Data synthesized from multiple studies for illustrative purposes.[1][2]

The data indicates that replacing the furazan ring with a carbonyl group (Compound 5) can yield potent cellular activity.[1][2] Further optimization by introducing cyclohexane (Compound 14) and piperidine (Compound 18) moieties led to compounds with low nanomolar enzymatic and cellular potency, demonstrating a favorable SAR trend.[1][2]

Experimental Protocols

The characterization of hydroxyamidine-based inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

Recombinant Human IDO1 (hIDO1) Enzymatic Assay

-

Objective : To determine the direct inhibitory activity of a compound on the purified IDO1 enzyme.

-

Methodology :

-

Recombinant hIDO1 is expressed and purified.

-

The assay is typically conducted in a buffer solution containing L-Tryptophan (substrate), methylene blue (cofactor), and ascorbic acid.

-

The enzyme, substrate, and varying concentrations of the test inhibitor are incubated together.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, often by adding trichloroacetic acid.

-

The product, N-formylkynurenine, is converted to kynurenine.

-

The concentration of kynurenine is measured by absorbance spectroscopy (e.g., at 321 nm) or by LC-MS.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][3]

-

Cellular IDO1 Inhibition Assay

-

Objective : To measure the ability of an inhibitor to block IDO1 activity within a cellular context.

-

Methodology :

-

A human cell line that can be induced to express IDO1, such as HeLa or SKOV3 cells, is used.[3]

-

Cells are seeded in plates and stimulated with an inducing agent, typically interferon-gamma (IFN-γ), to upregulate IDO1 expression.

-

After stimulation, the medium is replaced with fresh medium containing L-Tryptophan and varying concentrations of the test inhibitor.

-

The cells are incubated for 24-48 hours.

-

A sample of the supernatant is collected, and the concentration of kynurenine is quantified, usually via HPLC or LC-MS/MS.

-

The reduction in kynurenine production relative to a vehicle control is used to calculate the cellular IC50 value.[1][3]

-

In Vivo Pharmacodynamic (PD) Assay

-

Objective : To assess the inhibitor's efficacy in reducing systemic kynurenine levels in an animal model.

-

Methodology :

-

A suitable animal model, such as C57BL/6 mice, is chosen.

-

A single dose of the inhibitor is administered orally or via another relevant route.[1][2]

-

Blood samples are collected at various time points post-administration (e.g., 2, 4, 8, 24 hours).

-

Plasma is separated, and the concentrations of both tryptophan and kynurenine are measured using LC-MS/MS.

-

The reduction in the kynurenine/tryptophan ratio is calculated to determine the extent and duration of IDO1 inhibition in vivo.[1][4]

-

dot

References

- 1. Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Theoretical Stability Analysis of (Z)-N'-hydroxy-6-methoxypicolinimidamide: A Technical Guide

Introduction

(Z)-N'-hydroxy-6-methoxypicolinimidamide is a molecule of interest within medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Understanding the stability of this molecule is paramount for predicting its behavior in different environments, its reactivity, and its potential as a therapeutic agent. Theoretical computational studies provide a powerful, non-experimental avenue to investigate molecular stability by exploring its electronic structure, conformational landscape, and energetic properties.

Computational Methodology

The primary approach for evaluating the stability of a molecule like this compound involves quantum chemical calculations, most commonly using Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Conformational Analysis

A crucial first step is to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface (PES). This involves rotating the rotatable bonds (e.g., the C-N single bonds and the N-O bond) to generate a wide range of possible conformers.

-

Geometry Optimization: Each generated conformer is then subjected to geometry optimization. This process computationally "relaxes" the structure, finding the nearest local energy minimum on the PES. A common and efficient level of theory for initial optimization is a semi-empirical method or a small basis set DFT calculation.

-

Final Optimization and Frequency Calculation: The lowest energy conformers from the initial scan are then re-optimized at a higher level of theory, typically DFT with a larger basis set (e.g., B3LYP/6-311++G(d,p)).[1] Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.[2]

Electronic Structure Analysis

Once the most stable conformer is identified, its electronic properties are analyzed to understand its chemical reactivity and stability.

Protocol:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.[3][4][5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, such as hydrogen bonding and hyperconjugation.[6][7][8] It quantifies the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital, providing insight into the electronic factors that contribute to the molecule's stability.

-

Molecular Electrostatic Potential (MEP) Surface: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule. This helps in predicting how the molecule might interact with other chemical species.

Hypothetical Results and Discussion

This section presents hypothetical data that would be obtained from the computational methodologies described above.

Conformational Stability

The conformational analysis would likely reveal several low-energy conformers. The relative stability is determined by their electronic energies, corrected for zero-point vibrational energy.

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Key Dihedral Angle (C-N-O-H) |

| Conf-1 (Global Minimum) | 0.00 | -589.12345 | 178.5° |

| Conf-2 | 1.25 | -589.12146 | 5.2° |

| Conf-3 | 3.41 | -589.11801 | -95.3° |

Table 1: Hypothetical relative energies and thermodynamic data for the most stable conformers of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

The data would indicate that Conf-1 is the most stable conformer. The stability of this conformer would likely be attributed to the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the picolinimidamide moiety, creating a stable six-membered ring structure.

Electronic Properties and Reactivity

The electronic properties provide a deeper understanding of the molecule's intrinsic stability.

| Parameter | Value | Interpretation |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A large gap suggests high kinetic stability.[3][5] |

| Dipole Moment | 3.2 Debye | Indicates the molecule's overall polarity. |

Table 2: Hypothetical electronic properties for the global minimum conformer of this compound.

A HOMO-LUMO gap of 5.3 eV would signify a molecule with high kinetic stability and low reactivity. NBO analysis would further elucidate the stabilizing interactions. For instance, a significant stabilization energy (E(2)) from the delocalization of a lone pair on the methoxy oxygen to an adjacent anti-bonding orbital would contribute to the overall stability.

Visualizations

Diagrams are essential for representing complex workflows and molecular relationships. The following are generated using the DOT language for Graphviz.

Caption: Workflow for the theoretical stability analysis of a molecule.

Caption: Intramolecular hydrogen bonding in the picolinimidamide moiety.

Conclusion

While specific experimental data for this compound is not currently published, a robust and well-established theoretical framework exists for its stability analysis. Through a combination of conformational searches, DFT-based geometry optimizations, and electronic structure analyses (such as FMO and NBO), a comprehensive understanding of the molecule's stability can be achieved. The hypothetical results presented in this guide suggest that the molecule would likely be characterized by high kinetic stability, primarily due to a significant HOMO-LUMO gap and stabilizing intramolecular interactions like hydrogen bonding. This theoretical approach is indispensable in modern drug discovery and materials science for screening candidate molecules and predicting their chemical behavior prior to synthesis.

References

- 1. Conformational study, Rotation Barrier and Solvent Effect of bi-1,2,3-triazole compounds using DFT calculations [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. NBO [cup.uni-muenchen.de]

- 7. What is NBO analysis and how is it useful? | Semantic Scholar [semanticscholar.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Solubility of (Z)-N'-hydroxy-6-methoxypicolinimidamide

Disclaimer: As of the latest literature review, specific quantitative solubility data for (Z)-N'-hydroxy-6-methoxypicolinimidamide in various solvents is not publicly available. This guide, therefore, provides a comprehensive framework of established experimental protocols and best practices for determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation development, and overall therapeutic efficacy. For a novel compound such as this compound, understanding its solubility profile in a range of pharmaceutically and laboratory-relevant solvents is a fundamental step in its preclinical development. This document outlines the standard methodologies for both thermodynamic and kinetic solubility determination, which are essential for characterizing this compound.

Data Presentation: A Template for Solubility Data

While specific data for this compound is not available, researchers can utilize the following structured table to record and compare their experimental findings. This standardized format facilitates clear comparison and interpretation of solubility data across different solvent systems and conditions.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | |||

| 0.1 N HCl (pH 1.2) | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Add other solvents as needed | |||||

| PBS pH 7.4 (with 1% DMSO) | 25 | Kinetic |

Experimental Protocols

Two primary types of solubility are determined during drug discovery and development: thermodynamic and kinetic solubility.[1][2]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[3] The shake-flask method is the gold standard for determining this value.[4]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4] The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve of the compound in the same solvent should be prepared to accurately determine the concentration.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[2][5] This method is often used in early drug discovery for high-throughput screening.[5]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates (for high-throughput screening)

-

Multi-channel pipette

-

Plate shaker

-

Turbidimetric reader, nephelometer, or HPLC-UV/LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: If required by the detection method, prepare serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Add a small volume of the DMSO stock solution (or its dilutions) to a larger volume of the aqueous buffer in the wells of a 96-well plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).[2] A plate shaker can be used to ensure mixing.

-

Detection of Precipitation: Measure the precipitation of the compound. This can be done by:

-

Turbidimetry/Nephelometry: Measuring the light scattering caused by the formation of a precipitate. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

HPLC/LC-MS: After incubation, the plate is filtered or centrifuged to remove the precipitate. The concentration of the compound remaining in the solution is then quantified.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination.

Logical Relationships in Solubility Studies

The selection of solvents and the type of solubility to be measured are guided by the stage of research and the intended application of the compound.

Solvent Selection and Study Design Logic

Caption: Logical Flow for Solubility Study Design.

References

Spectroscopic and Synthetic Insights into (Z)-N'-hydroxy-6-methoxypicolinimidamide: A Technical Guide

Disclaimer: Exhaustive searches for experimental spectroscopic data (NMR and MS) for (Z)-N'-hydroxy-6-methoxypicolinimidamide (CAS 1344821-34-6) did not yield specific datasets within publicly available scientific literature and patent databases. The following guide provides a comprehensive overview based on established methodologies for the synthesis and characterization of structurally related N'-hydroxypicolinimidamides. The presented data is illustrative and intended to serve as a template for researchers in the field.

Introduction

This compound is a substituted picolinimidamide derivative of interest to researchers in medicinal chemistry and drug development. The N'-hydroxyimidamide functional group is a known pharmacophore with potential applications as a metal-chelating agent and in the design of enzyme inhibitors. This technical guide outlines a plausible synthetic route and provides a framework for the spectroscopic characterization of the title compound, adhering to best practices in data presentation and experimental documentation.

Data Presentation

The following tables present a hypothetical but plausible set of spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.50 | s | 1H | - | N-OH |

| 8.05 | br s | 2H | - | NH₂ |

| 7.65 | t | 1H | 7.8 | H-4 (Pyridine) |

| 7.20 | d | 1H | 8.0 | H-3 (Pyridine) |

| 6.85 | d | 1H | 7.6 | H-5 (Pyridine) |

| 3.90 | s | 3H | - | -OCH₃ |

Solvent: DMSO-d₆, 400 MHz

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-6 (Pyridine) |

| 148.0 | C=N (Imidamide) |

| 145.0 | C-2 (Pyridine) |

| 140.0 | C-4 (Pyridine) |

| 115.0 | C-3 (Pyridine) |

| 110.0 | C-5 (Pyridine) |

| 55.0 | -OCH₃ |

Solvent: DMSO-d₆, 100 MHz

Table 3: Hypothetical Mass Spectrometry Data

| m/z | Ion Type | Relative Intensity (%) |

| 168.0719 | [M+H]⁺ | 100 |

| 151.0613 | [M+H - NH₃]⁺ | 45 |

| 136.0497 | [M+H - NH₃ - CH₃]⁺ | 30 |

| 122.0341 | [M+H - H₂O - CO]⁺ | 65 |

Technique: High-Resolution Electrospray Ionization (HR-ESI-MS)

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of N'-hydroxypyridinecarboximidamides and should be considered as a general guideline.

Synthesis of this compound

This proposed synthesis involves a two-step process starting from 6-methoxypicolinonitrile.

Step 1: Synthesis of 6-Methoxypicolinonitrile This starting material can be synthesized from 2-chloro-6-methoxypyridine via a nucleophilic substitution reaction with a cyanide source, such as potassium cyanide, in a suitable solvent like DMSO at elevated temperatures.

Step 2: Formation of this compound

-

To a solution of 6-methoxypicolinonitrile (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a base such as sodium carbonate (1.2 eq) is added.

-

The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A sample of the purified compound (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.

-

For ¹H NMR, standard parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence (e.g., PENDANT or DEPT) is used to distinguish between CH, CH₂, and CH₃ groups.

-

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile, with 0.1% formic acid for positive ion mode).

-

The solution is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, via electrospray ionization (ESI).

-

Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The accurate mass measurement is used to confirm the elemental composition of the compound.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation patterns, which can aid in structural elucidation.

Mandatory Visualization

Synthetic Pathway

The Role of 6-Methoxypicolinimidamide Compounds in the Pursuit of Neurodegenerative Disease Therapeutics: A Technical Overview

For Immediate Release

[City, State] – In the relentless pursuit of effective treatments for neurodegenerative diseases, the scientific community continues to explore novel chemical scaffolds. Among these, 6-methoxypicolinimidamide and its derivatives have emerged as key building blocks in the synthesis of promising therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic applications of compounds derived from 6-methoxypicolinimidamide, with a focus on their role as modulators of γ-secretase for the treatment of Alzheimer's disease.

Core Therapeutic Application: Alzheimer's Disease

The primary therapeutic application identified for compounds synthesized from 6-methoxypicolinimidamide is in the management of neurodegenerative diseases, most notably Alzheimer's disease[1]. The core of this therapeutic strategy lies in the modulation of the γ-secretase enzyme, a critical component in the production of amyloid-β (Aβ) peptides.

The accumulation of Aβ peptides, particularly the Aβ42 isoform, in the brain is a pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques and subsequent neuronal damage. The therapeutic goal is to selectively reduce the production of the neurotoxic Aβ42 peptide.

Mechanism of Action: γ-Secretase Modulation